2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-6-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Description
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Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2FN5S/c19-11-6-4-10(5-7-11)12-8-23-17-24-18(25-26(17)16(12)22)27-9-13-14(20)2-1-3-15(13)21/h1-8H,9,22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPWGUXMDKNPJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NN3C(=C(C=NC3=N2)C4=CC=C(C=C4)Cl)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2FN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-6-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic molecule that combines triazole and pyrimidine ring systems. Its unique structure, featuring chlorine and fluorine substituents, suggests potential biological activities that merit detailed investigation.
- Molecular Formula: C19H15Cl2FN6S
- Molecular Weight: 444.4 g/mol
- CAS Number: 477331-50-3
The presence of halogen atoms (chlorine and fluorine) in the molecule is significant as these groups can enhance the lipophilicity and biological activity of the compound.
Biological Activity Overview
Research indicates that compounds containing triazole and pyrimidine moieties often exhibit a range of biological activities, including:
- Antimicrobial Properties: Certain derivatives have shown effectiveness against various bacterial strains.
- Anticancer Activity: The compound's structure suggests potential interactions with cancer cell pathways.
- Anti-inflammatory Effects: Similar compounds have been tested for their ability to inhibit cyclooxygenase (COX) enzymes.
COX Inhibition Assays
In a study evaluating the anti-inflammatory potential of related compounds, the inhibitory effects on COX enzymes were measured. The results indicated that several triazole derivatives exhibited significant inhibition:
| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |
|---|---|---|
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
| Compound C | 28.39 ± 0.03 | 23.8 ± 0.20 |
These findings suggest that the compound may possess similar anti-inflammatory properties, potentially through COX inhibition mechanisms .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the triazole and pyrimidine rings can significantly influence biological activity:
- Substituent Effects: The presence of electron-withdrawing groups like chlorine enhances potency against certain biological targets.
- Ring Modifications: Alterations in the triazole or pyrimidine structures can lead to improved selectivity and efficacy.
Anticancer Activity
A recent investigation into related triazole-pyrimidine compounds demonstrated promising anticancer activity against various cancer cell lines, including breast and lung cancer cells. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest .
Antimicrobial Efficacy
Another study highlighted the antimicrobial properties of similar compounds against Gram-positive and Gram-negative bacteria, indicating that the sulfanyl group may play a crucial role in enhancing antibacterial activity .
Q & A
Q. What synthetic strategies are optimal for preparing 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-6-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine?
The compound’s synthesis typically involves multicomponent reactions (MCRs) to assemble the triazolopyrimidine core. A stepwise approach may include:
- Cyclization : Formation of the triazole ring via condensation of amidines with carbonyl-containing precursors.
- Sulfanyl Group Introduction : Nucleophilic substitution using 2-chloro-6-fluorobenzyl thiol under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Column chromatography with gradients of ethyl acetate/hexane for isolating intermediates.
Optimization should focus on reaction time and solvent polarity to improve yield (e.g., DMF enhances solubility but may require post-reaction dilution) .
Q. How can the purity and structural integrity of this compound be validated?
Use a combination of:
- Chromatography : HPLC with C18 columns and UV detection (λ = 254 nm) to assess purity (>95% recommended).
- Spectroscopy :
- ¹H/¹³C NMR : Verify substituent positions (e.g., sulfanyl group at C2, chlorophenyl at C6) .
- HRMS : Confirm molecular weight (exact mass calculated as 473.02 g/mol for C₁₉H₁₂Cl₂F₃N₅S).
Cross-referencing with analogs (e.g., ethyl 2-benzylsulfanyl derivatives) ensures consistency in spectral patterns .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) influence this compound’s biological activity?
Comparative SAR studies with analogs reveal:
- Fluorine at Benzyl Position : Enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration in neuroactive targets .
- Chlorophenyl at C6 : Increases steric bulk, potentially affecting binding to enzymes like kinases or cytochrome P450.
- Sulfanyl vs. Sulfonyl Groups : Sulfanyl groups (as in this compound) may favor reversible covalent interactions, while sulfonyl groups enhance electrophilicity but increase toxicity .
Experimental Design: Synthesize derivatives (e.g., replacing Cl with Br or F) and assay against target proteins (e.g., kinases) using fluorescence polarization or SPR .
Q. What computational methods are effective for predicting target interactions?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to ATP-binding pockets (common in kinase targets). Key residues (e.g., hinge region Lys/Arg) should form hydrogen bonds with the triazolopyrimidine core .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Focus on RMSD fluctuations <2 Å for the ligand-binding domain .
- Free Energy Calculations : MM-PBSA/GBSA to quantify binding affinities, comparing with experimental IC₅₀ values .
Q. How can contradictory bioactivity data across studies be resolved?
Contradictions often arise from:
- Assay Conditions : Variations in pH (e.g., 7.4 vs. 6.8) or reducing agents (e.g., DTT) may alter redox-sensitive sulfanyl groups.
- Cell Line Variability : Test in isogenic cell lines (e.g., HEK293 vs. HeLa) to rule out genetic background effects.
- Metabolic Stability : Use liver microsomes to compare degradation rates (t₁/₂ >60 min suggests in vivo relevance) .
Resolution Strategy: Replicate assays under standardized conditions (e.g., CLSI guidelines) and include positive controls (e.g., staurosporine for kinase inhibition) .
Methodological Considerations
Q. What experimental designs are recommended for assessing environmental fate?
- Photodegradation : Expose to UV light (λ = 254 nm) in aqueous buffers, monitoring degradation via LC-MS.
- Soil Sorption : Use batch equilibrium tests with varying organic matter content (e.g., loam vs. sandy soil).
- Ecotoxicity : Test on Daphnia magna (48-hr LC₅₀) and Aliivibrio fischeri (bioluminescence inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
